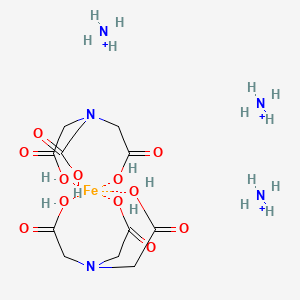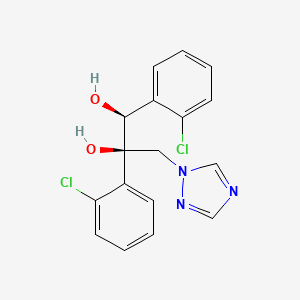
Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is a chemical compound with the molecular formula C10H18O6. It is also known as triethylene glycol diacetate. This compound is characterized by its two ethanol groups connected by an ethylene bridge, with each ethanol group esterified with propanoic acid. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate typically involves the esterification of triethylene glycol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is carried out in large-scale reactors. The process involves the continuous feeding of triethylene glycol and propanoic acid into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethylene glycol and propanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the propanoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Triethylene glycol and propanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical studies as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins by forming hydrogen bonds with amino acid residues. In industrial applications, it acts as a plasticizer by embedding itself between polymer chains, increasing their flexibility.
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol diacetate: Similar structure but with acetate groups instead of propanoate.
Diethylene glycol diacetate: Shorter ethylene bridge compared to triethylene glycol derivatives.
Ethylene glycol diacetate: Even shorter ethylene bridge with acetate groups.
Uniqueness
Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is unique due to its specific combination of ethanol and propanoate groups, providing distinct chemical properties such as higher boiling point and different solubility characteristics compared to its acetate counterparts.
Propiedades
Número CAS |
84583-90-4 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl propanoate |
InChI |
InChI=1S/C9H18O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h10H,2-8H2,1H3 |
Clave InChI |
CLDXGLBKECXSBG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


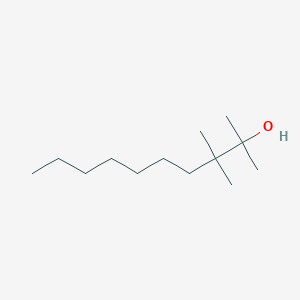

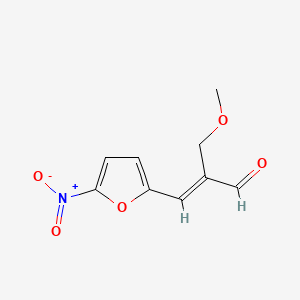
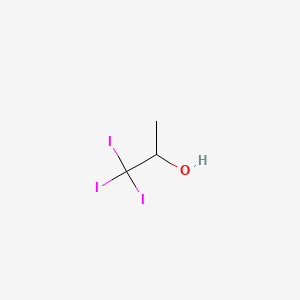

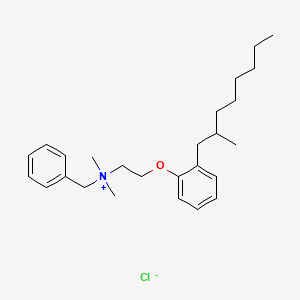
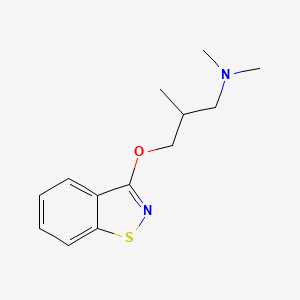
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
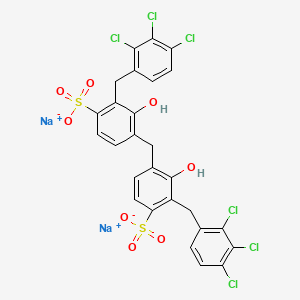
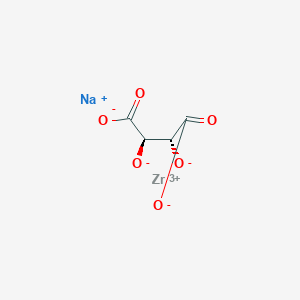
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
